Homocysteine thiolactone

Descripción general

Descripción

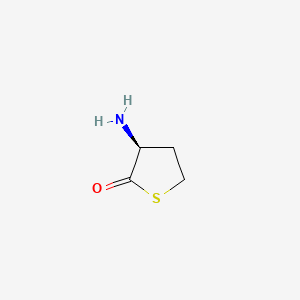

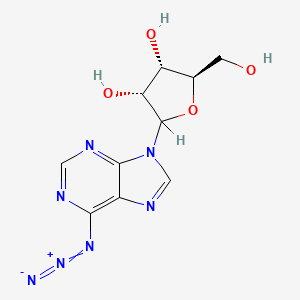

L-homocisteína tiolactona es un tioéster cíclico de cinco miembros del aminoácido homocisteína. Se genera a partir de homocisteína como resultado de una reacción de edición de errores, principalmente involucrando metionil-tRNA sintetasa . Este compuesto es conocido por su capacidad de dañar las proteínas a través de la homocisteinilación de los residuos de lisina de las proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-homocisteína tiolactona se puede sintetizar a través de la desmetilación de la metionina utilizando ácido yodhídrico. Este proceso implica hervir la metionina con ácido yodhídrico a 128°C durante tres horas, lo que da como resultado la formación de yoduro de metilo y L-homocisteína tiolactona . Otro método implica el uso de amoníaco seco y sodio metálico para convertir la DL-metionina en homocisteínico ácido tiolactona clorhidrato .

Métodos de producción industrial: El uso de digestión con ácido yodhídrico y resolución enzimática son métodos potenciales para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-homocisteína tiolactona sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones que involucran L-homocisteína tiolactona incluyen ácido yodhídrico, sodio metálico y amoníaco seco . Las condiciones para estas reacciones típicamente implican altas temperaturas y ambientes controlados para garantizar la formación del producto deseado.

Productos principales formados: Los productos principales formados a partir de reacciones que involucran L-homocisteína tiolactona incluyen proteínas homocisteiniladas y varios derivados de homocisteína .

Aplicaciones Científicas De Investigación

La L-homocisteína tiolactona tiene numerosas aplicaciones en la investigación científica. En química, sirve como un bloque de construcción versátil para la síntesis orgánica y bioorgánica . En biología y medicina, se estudia por su papel en el daño a las proteínas y su asociación con enfermedades cardiovasculares, accidentes cerebrovasculares, aterosclerosis y anormalidades neurológicas . Además, se utiliza en la ciencia de los polímeros y el desarrollo de materiales sostenibles .

Mecanismo De Acción

La L-homocisteína tiolactona ejerce sus efectos a través de la homocisteinilación de los residuos de lisina de las proteínas. Este proceso implica la formación de enlaces isopeptídicos, lo que lleva al daño a las proteínas a través de un mecanismo de radical tiilo . El compuesto se dirige a varias proteínas, incluidas α-sinucleína y DJ-1, lo que contribuye a la neurotoxicidad y la neurodegeneración .

Comparación Con Compuestos Similares

La L-homocisteína tiolactona es única debido a su capacidad de formar tioésteres cíclicos y su papel en la homocisteinilación de proteínas. Compuestos similares incluyen otras tiolactonas, como la γ-tiobutanolactona, que también sufren reacciones de apertura de anillo y sirven como bloques de construcción en la química de polímeros . La L-homocisteína tiolactona es diferente en sus implicaciones biológicas y su asociación con varias enfermedades .

Propiedades

IUPAC Name |

(3S)-3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-04-7 | |

| Record name | L-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]acetamide](/img/structure/B1202449.png)

![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)

![[18F]Fluorothymidine](/img/structure/B1202453.png)

![(1R,4S,7S,10S,13R,16R)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1202454.png)

![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)